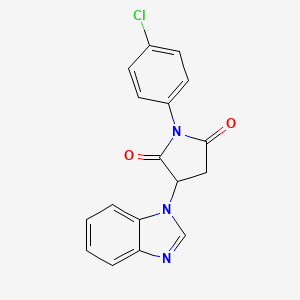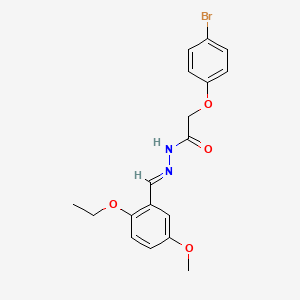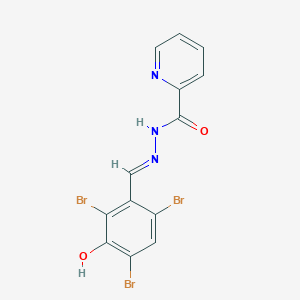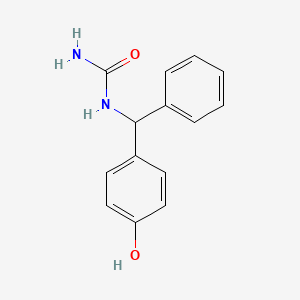
N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE
概要
説明
N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE is an organic compound that features a furylmethylideneamino group and a nitrophenylacetamide group
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, inhibiting their activity and leading to the disruption of essential bacterial processes. Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide has been found to interact with proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cancer cell lines by activating specific signaling cascades that lead to programmed cell death . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can inhibit bacterial enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial activity and modulation of cellular signaling pathways . At higher doses, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can induce toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can affect the levels of specific metabolites, thereby altering cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach specific intracellular compartments where it exerts its effects . Additionally, N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide can bind to proteins that facilitate its distribution within tissues, leading to its accumulation in target cells .
Subcellular Localization
The subcellular localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of N’-[(1E)-(furan-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE typically involves the condensation of 2-furylmethylideneamine with 2-(4-nitrophenyl)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes steps like purification, crystallization, and quality control to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the furyl and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Furylmethylideneamino oxides.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- N-(2-FURYLMETHYLIDENEAMINO)-2-(4-CHLOROPHENYL)ACETAMIDE
- N-(2-FURYLMETHYLIDENEAMINO)-2-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(2-FURYLMETHYLIDENEAMINO)-2-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVADQUYMNAVRC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B3860634.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3860650.png)

![2-(BENZYLOXY)-N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3860663.png)
![[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate](/img/structure/B3860673.png)
![2-(2-methylanilino)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B3860696.png)

![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)

![N-({N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B3860723.png)
